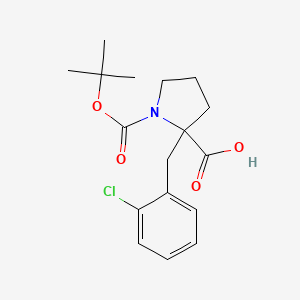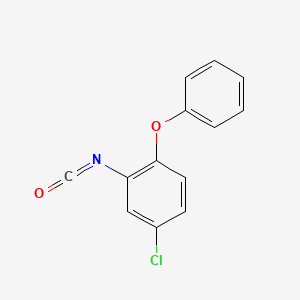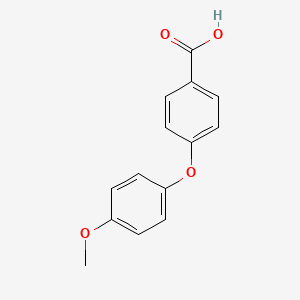
N-(Cocoyl)sarcosine, triethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cocoyl)sarcosine, triethanolamine salt: is a compound commonly used in various industrial and personal care applications. It is known for its excellent surfactant properties, which include cleansing, foaming, and conditioning. This compound is derived from the reaction of glycine, N-methyl-, N-coco acyl derivatives with triethanolamine, resulting in a product that is both effective and mild on the skin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cocoyl)sarcosine, triethanolamine salt typically involves the reaction of N-methylglycine (sarcosine) with fatty acids derived from coconut oil. This reaction is followed by the addition of triethanolamine to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and product stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in reactors where the raw materials are combined under specific conditions. The process includes steps such as mixing, heating, and pH adjustment, followed by purification to remove any impurities. The final product is then tested for quality and consistency before being packaged for distribution .
化学反应分析
Types of Reactions: N-(Cocoyl)sarcosine, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Chemistry: In chemistry, this compound is used as a surfactant in various formulations, including detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in creating stable emulsions and dispersions .
Biology: In biological research, it is used in cell culture media and other applications where mild surfactants are required. Its low toxicity and biodegradability make it suitable for use in biological systems .
Medicine: In medicine, it is used in topical formulations and other pharmaceutical products due to its gentle cleansing and conditioning properties. It is often found in products designed for sensitive skin .
Industry: Industrially, it is used in the manufacture of personal care products such as shampoos, body washes, and facial cleansers.
作用机制
The mechanism of action of N-(Cocoyl)sarcosine, triethanolamine salt primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix more easily with oils and dirt, which can then be rinsed away. This compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the removal of dirt and oils .
相似化合物的比较
Sodium cocoyl sarcosinate: Another surfactant derived from coconut oil and sarcosine, but with sodium as the counterion.
Cocamidopropyl betaine: A surfactant derived from coconut oil and dimethylaminopropylamine, known for its mildness and foaming properties.
Uniqueness: N-(Cocoyl)sarcosine, triethanolamine salt is unique due to its combination of mildness and effectiveness. It provides excellent foaming and cleansing properties while being gentle on the skin, making it suitable for use in products designed for sensitive skin .
属性
CAS 编号 |
68411-96-1 |
|---|---|
分子式 |
C9H22N2O5 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(methylamino)acetic acid |
InChI |
InChI=1S/C6H15NO3.C3H7NO2/c8-4-1-7(2-5-9)3-6-10;1-4-2-3(5)6/h8-10H,1-6H2;4H,2H2,1H3,(H,5,6) |
InChI 键 |
BEABHZRODBBUAU-UHFFFAOYSA-N |
SMILES |
CNCC(=O)O.C(CO)N(CCO)CCO |
规范 SMILES |
CNCC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
68411-96-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)
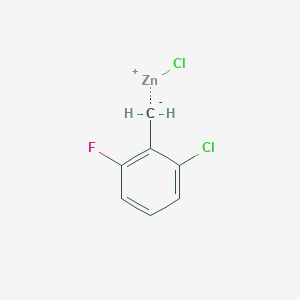
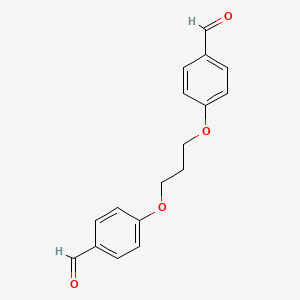
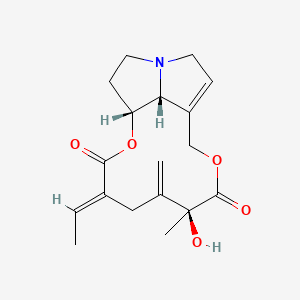
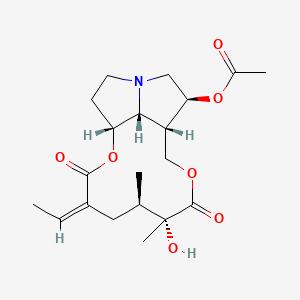

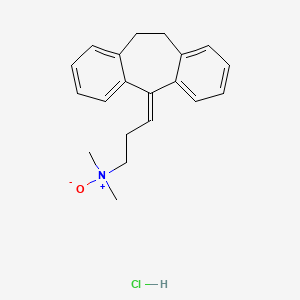
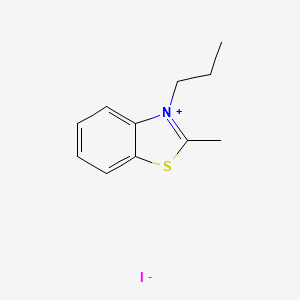
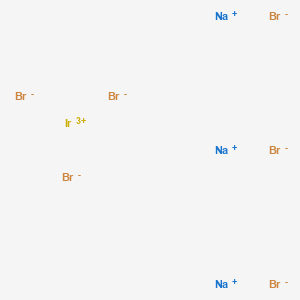
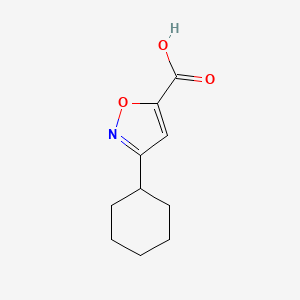
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
